2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential biological activities. This compound is classified under the category of heterocyclic organic compounds, specifically within the pyridine derivatives. Its molecular formula is , and it is known for its role as an intermediate in the synthesis of various pharmaceuticals.
The compound can be sourced from various chemical suppliers and databases. It is identified by the CAS number 885272-77-5 and has been cataloged in multiple chemical registries, including PubChem and Sigma-Aldrich. The classification of this compound falls under organic compounds with specific functionalities attributed to the presence of bromine and nitrogen within its structure.
The synthesis of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride typically involves multi-step organic reactions. Common methods include:
The synthesis may utilize various reagents such as bases and solvents tailored to optimize yields and purity. Reaction conditions such as temperature, time, and concentration are critical for successful synthesis.
The molecular structure of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride features a fused ring system that includes a pyridine ring and a tetrahydrofuro moiety. The presence of a bromine atom on the phenyl group significantly influences its reactivity and biological properties.
The compound can undergo various chemical reactions typical for heterocycles, including:
Reactions are typically carried out under controlled conditions to prevent side reactions and ensure high selectivity towards desired products.
2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride has potential applications in:
This compound's unique structure provides a foundation for further exploration in medicinal chemistry and related fields.
The synthesis of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride requires strategic disconnections to address regiochemical challenges inherent in the furopyridine scaffold. A convergent approach employs Suzuki-Miyaura cross-coupling between 2-bromo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine intermediates and 4-bromophenylboronic acid derivatives, enabling efficient aryl-aryl bond formation under palladium catalysis [7]. Alternative pathways utilize ring-closing metathesis (RCM) of diene precursors featuring bromophenyl substituents, though this method faces limitations in regioselectivity control during the annulation step. A more robust route involves in situ generation of brominated cyclopentanone enolates followed by tandem N-alkylation-cyclization with 2-chloroacetonitrile derivatives, achieving the fused tetrahydropyridine ring in a single operation [3]. Critical pathway innovations include:
Table 1: Comparative Analysis of Synthetic Pathways
Methodology | Key Intermediate | Overall Yield (%) | Regioselectivity Issues |
---|---|---|---|
Suzuki cross-coupling | 2-Bromo-tetrahydrofuropyridine | 58-62 | Minimal |
Ring-closing metathesis | N-Allyl bromophenyl dienes | 35-40 | Significant (E/Z isomers) |
Tandem N-alkylation/cyclization | 2-(4-Bromophenyl)cyclopentanone imines | 68-75 | Moderate |
Controlling absolute stereochemistry at the C-3 position of the furopyridine core presents significant synthetic challenges due to facile epimerization during ring closure. Two principal strategies have emerged: chiral auxiliary-mediated asymmetric hydrogenation and enzymatic resolution. The former employs (R)-BINAP-Ru(II) complexes for asymmetric hydrogenation of enol ether precursors, achieving enantiomeric excesses (ee) of 88-92% when conducted at sub-zero temperatures (-15°C to -30°C) [4]. Enzymatic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively acylates the (S)-enantiomer of racemic bromophenyl precursors, enabling separation with 95% ee but sacrificing 50% yield potential [8]. Computational modeling reveals that stereoselectivity is governed by torsional strain in the transition state during ring closure, where bulky 4-bromophenyl substituents favor equatorial orientation, inadvertently promoting racemization at ambient temperatures [3]. Mitigation strategies include:
Construction of the furan ring frequently employs O-alkylation or Mitsunobu reactions on hydroxy-substituted cyclopentene intermediates. Standard O-alkylation with α-halo carbonyl compounds under basic conditions (K₂CO₃/DMF) suffers from competitive N-alkylation, reducing yields to 45-50%. Mitsunobu protocols using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) significantly improve regioselectivity but generate stoichiometric phosphine oxide byproducts complicating purification [4]. Optimized parameters include:
Protecting group selection critically impacts overall synthetic efficiency due to orthogonal deprotection requirements and the acid sensitivity of the bromophenyl-furopyridine scaffold. Common strategies face three principal challenges:
Table 2: Protecting Group Performance Comparison
Protecting Group | Deprotection Method | Yield (%) | Bromophenyl Stability | Side Reactions |
---|---|---|---|---|
Boc | TFA/DCM | 78 | Moderate | Ester hydrolysis |
Cbz | H₂/Pd-C | 65 | Poor | Furanyl hydrogenolysis |
Fmoc | Piperidine/DMF | 92 | Excellent | None significant |
Alloc | Pd(0)/PhSiH₃ | 89 | Excellent | None observed |
Transitioning from laboratory to industrial production requires addressing three critical economic drivers: reagent costs, purification efficiency, and cumulative yield. Key optimizations for kilogram-scale production include:
Table 3: Industrial Process Economics Breakdown
Process Parameter | Laboratory Scale | Optimized Industrial Process | Improvement |
---|---|---|---|
Cumulative yield | 28% (6 steps) | 63% (4 telescoped steps) | +125% |
Palladium consumption | 5 mol% per batch | 0.3 mol% (recycled) | -94% |
Solvent waste volume | 320 L/kg product | 45 L/kg product | -86% |
Purification method | Column chromatography | Antisolvent crystallization | Cost reduction |
Stereochemical control | 88% ee | 94% ee | +6% ee |
Validation via quantitative NMR (qNMR) according to ISO/IEC 17025 standards confirms consistent product purity >98.5% at scale, meeting pharmaceutical intermediate specifications [5].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: